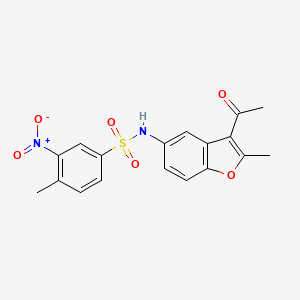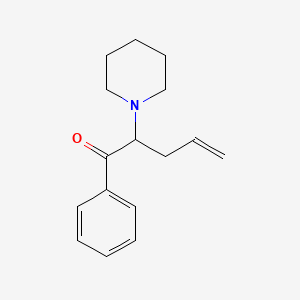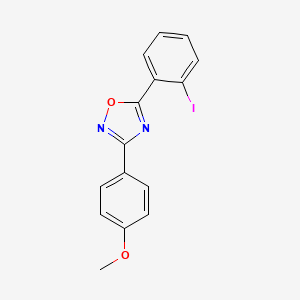![molecular formula C20H19N3O4S B4058051 2-[(4-nitrobenzyl)thio]-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone](/img/structure/B4058051.png)
2-[(4-nitrobenzyl)thio]-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone
Descripción general
Descripción
Quinazolinones are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, a benzene ring, and a nitrogen-containing pyrimidine ring . They have been the subject of considerable interest due to their diverse range of biological properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the cyclization of anthranilic acid derivatives . For example, anthranilic acid derivatives can be coupled with the appropriate acid chloride to generate substituted anthranilates, which can then undergo cyclization by treatment with acetic anhydride .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, reduction, and reactions with metal ions . The reactivity of the 2-methyl group and the 3-amino group in quinazolinones has also been discussed .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Novel Synthesis Methods : Researchers have developed novel synthesis methods for thioxo-quinazolinone derivatives, showcasing the versatility of these compounds in organic synthesis. For example, a four-step synthesis process starting from isatoic anhydride has been reported, which doesn't require expensive catalysts or reagents, making the process accessible and efficient (Shafii et al., 2014). Similarly, metal-free annulation methods have been established for the synthesis of quinazolinones, demonstrating tolerance to a wide array of functional groups and yielding quinazolinethiones under certain conditions (Ly et al., 2021).
Cytotoxicity and Antimicrobial Activity : The cytotoxicity of various thioxo-quinazolino[3,4-a]quinazolinones has been evaluated, highlighting their potential in medicinal chemistry research, especially against specific cancer cell lines (Mohammadhosseini et al., 2017). Furthermore, antimycobacterial agents within the quinazolinone family have been activated by specific enzymes, indicating their role in tackling infectious diseases (Jian et al., 2020).
Solid-Phase Synthesis : The development of traceless approaches for the solid-phase synthesis of 2-arylamino-substituted quinazolinones represents a significant advancement in the preparation of diverse chemical libraries for drug discovery (Yu et al., 2002).
Applications in Drug Development
Antimalarial and Antibacterial Effects : Some derivatives of quinazolinones have shown notable antimalarial and antibacterial effects, illustrating their potential as therapeutic agents. Research into folate antagonists within the quinazolinone class has contributed to understanding their biological activity and potential drug development (Elslager et al., 1978).
Catalysis in Water : The use of heterogeneous gold-catalyzed strategies for the selective synthesis of quinazolinones in water highlights the environmental benefits and efficiency of these processes, with implications for sustainable chemistry practices (Tang et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-3-(oxolan-2-ylmethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-19-17-5-1-2-6-18(17)21-20(22(19)12-16-4-3-11-27-16)28-13-14-7-9-15(10-8-14)23(25)26/h1-2,5-10,16H,3-4,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXVSLFIJPIWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B4057976.png)
![4-[4-(5-bromo-2-isopropoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4057981.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B4057988.png)


![ethyl 4-({[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4058011.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4058016.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4058019.png)
![2-{3-allyl-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-bromophenyl)acetamide](/img/structure/B4058032.png)

![2-[(1-{4-[(difluoromethyl)thio]phenyl}-2,5-dioxo-3-pyrrolidinyl)thio]nicotinic acid](/img/structure/B4058066.png)
![2,3,4,5,6-pentafluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B4058072.png)

